4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-phenylmethoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-17-7-5-6-10-21(17)26-24(29)23-22(30-16-18-8-3-2-4-9-18)15-28(27-23)20-13-11-19(25)12-14-20/h2-4,8-9,11-15,17,21H,5-7,10,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDSKTSFUZMXHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be described as follows:
- Core Structure : Pyrazole ring
- Substituents :
- Benzyloxy group at position 4
- Fluorophenyl group at position 1
- Methylcyclohexyl group at position N
This unique combination of substituents is believed to influence the compound's biological activity significantly.
Pharmacological Activities
Research indicates that pyrazole derivatives, including the compound , exhibit a range of pharmacological activities:
- Antitumor Activity : Pyrazole compounds have shown promise as anticancer agents. A study highlighted that certain pyrazole derivatives possess significant cytotoxic effects against various cancer cell lines, suggesting that modifications at the pyrazole core can enhance antitumor efficacy .
- Anti-inflammatory Properties : The anti-inflammatory potential of similar compounds has been documented, with mechanisms involving inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
- Antimicrobial Effects : Some benzyloxy-substituted pyrazoles have demonstrated antimicrobial activity against bacterial strains, indicating their potential use in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly dependent on their structural features. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances the compound's potency by increasing electron density on the pyrazole ring, facilitating interactions with biological targets .
- Hydrophobic Interactions : The benzyloxy and cyclohexyl groups contribute to hydrophobic interactions, which are crucial for binding affinity to target proteins. This is particularly relevant in enzyme inhibition studies where lipophilicity plays a role in cellular uptake and bioavailability .
Case Studies and Experimental Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide:
- Inhibition Studies : A study evaluated the inhibitory action of structurally similar benzyloxy chalcones against human monoamine oxidases (hMAOs), revealing that modifications at the benzyloxy position significantly impacted inhibitory potency. The most potent inhibitors demonstrated IC50 values in the low micromolar range, indicating that similar modifications could enhance the activity of pyrazole derivatives .
- Cytotoxicity Assays : In vitro assays showed that certain pyrazole derivatives exhibited selective cytotoxicity against cancer cell lines such as Mia PaCa-2 and PANC-1. The structure-activity relationship analysis indicated that specific substitutions could lead to enhanced apoptosis in these cells .
- Antimicrobial Testing : Preliminary tests indicated that compounds with benzyloxy substituents displayed antimicrobial properties against Gram-positive bacteria, suggesting a potential therapeutic application in infectious diseases .
Scientific Research Applications
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines:
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of specific apoptotic pathways. The presence of the fluorophenyl group may enhance its interaction with target proteins involved in cell proliferation and survival .
- Case Studies : A study demonstrated that similar compounds showed cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications in the substituent groups could enhance potency against these cell lines .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent:
- Research Findings : In vitro studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation .
Synthesis and Functionalization
The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide involves several steps:
- Starting Materials : The synthesis typically begins with commercially available pyrazole derivatives.
- Functionalization : Subsequent reactions involve the introduction of the benzyloxy and fluorophenyl groups through nucleophilic substitution reactions.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Applications in Drug Development
The unique structure of 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide positions it as a potential lead compound for drug development:
- Target Identification : Ongoing research aims to identify specific molecular targets within cancer and inflammatory pathways.
- Preclinical Studies : Further preclinical studies are essential to evaluate its pharmacokinetics, toxicity, and overall therapeutic efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities with related pyrazole-3-carboxamide derivatives:
Key Observations :
- Substituent Position : The 4-benzyloxy group in the target compound is distinct from 5-carboxamide derivatives (e.g., ), which may alter electronic properties and binding affinity.
- Biological Targets : While the target compound’s exact activity is unspecified, structural analogs show diverse applications, including kinase inhibition () and receptor agonism ().
Spectral and Physicochemical Properties
The table below compares spectroscopic data and synthetic yields:
Notes:
- The target compound lacks reported spectral data, but analogous pyrazole-3-carboxamides exhibit characteristic C=O stretches near 1625–1640 cm⁻¹ (IR) and molecular ions consistent with their masses (e.g., 331.1023 for Z899051432) .
- Synthetic yields vary significantly; for example, Z899051432 was synthesized in 76% yield (), whereas sulfonamide derivatives () had lower yields (32%) due to purification challenges.
Key Insights :
- Receptor Affinity : Compounds with cyclohexyl or tert-butyl groups (e.g., ) exhibit high potency in receptor assays, suggesting the target compound’s 2-methylcyclohexyl group may confer similar advantages .
- Kinase Inhibition : The benzyloxy-pyridine hybrid in achieved submicromolar IC50 values, highlighting the importance of aromatic substituents in kinase binding .
Q & A
Basic: What are the established synthetic routes for 4-(benzyloxy)-1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-1H-pyrazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters or acrylates. For example, 1-(4-fluorophenyl)hydrazine can react with a β-keto ester to form the pyrazole backbone .
Benzyloxy Introduction : Install the benzyloxy group at the 4-position using nucleophilic aromatic substitution (SNAr) or Mitsunobu conditions (e.g., benzyl alcohol with diethyl azodicarboxylate) .
Carboxamide Coupling : Attach the 2-methylcyclohexylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) to the pyrazole-3-carboxylic acid intermediate .
Key Validation : Monitor reaction progress using TLC and HPLC (C18 column, acetonitrile/water gradient). Confirm purity (>95%) via LC-MS .
Basic: How is the structural identity of this compound confirmed in academic research?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy : 1H/13C NMR to verify substituent positions (e.g., benzyloxy protons at δ 5.1–5.3 ppm; fluorophenyl aromatic protons at δ 7.3–7.6 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement, torsion angles (e.g., dihedral angle between pyrazole and fluorophenyl groups ≈ 15°–25°), and hydrogen bonding .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C24H24FN3O2 requires [M+H]+ = 406.1928) .
Advanced: How do structural modifications impact its biological activity? (SAR Analysis)
Methodological Answer:
- Substituent Variation :
- Benzyloxy Group : Replacing benzyloxy with smaller alkoxy groups (e.g., methoxy) reduces steric hindrance but may decrease target binding affinity .
- Fluorophenyl Position : Para-fluorine enhances metabolic stability compared to ortho/meta substitutions due to reduced cytochrome P450 interactions .
- 2-Methylcyclohexyl : Branching improves lipophilicity (LogP ≈ 3.5) but may limit aqueous solubility. Cyclohexyl-to-cyclopentyl swaps alter conformational flexibility .
Data Sources : Compare IC50 values across analogs in enzyme inhibition assays (e.g., kinase panels) .
Advanced: What strategies optimize pharmacokinetic properties without compromising activity?
Methodological Answer:
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or tertiary amines) on the cyclohexyl moiety. Use salt forms (e.g., hydrochloride) .
- Metabolic Stability : Replace labile benzyloxy groups with bioisosteres (e.g., pyridylmethyl ethers) to reduce oxidative metabolism .
- In Silico Modeling : Predict ADMET parameters (e.g., SwissADME) to balance LogP (optimal range: 2–4) and permeability (Caco-2 assays) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Counter-Screening : Test against off-targets (e.g., GPCR panels) to identify non-specific effects .
- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Case Study : Discrepancies in IC50 values (e.g., 10 nM vs. 500 nM) may arise from differences in compound aggregation or solvent (DMSO vs. cyclodextrin formulations) .
Advanced: What crystallographic techniques characterize its polymorphic forms?
Methodological Answer:
- PXRD (Powder X-ray Diffraction) : Identify polymorphs by comparing experimental vs. simulated patterns (e.g., Bragg peaks at 2θ = 12.5°, 18.7°) .
- DSC (Differential Scanning Calorimetry) : Detect thermal transitions (e.g., melt endotherm at 215°C for Form I vs. 198°C for Form II) .
- SCXRD (Single-Crystal XRD) : Resolve hydrogen-bonding networks (e.g., N–H···O interactions between carboxamide and adjacent pyrazole rings) .
Advanced: How is enantiomeric purity of the 2-methylcyclohexyl group ensured?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol = 90:10) to separate enantiomers (Retention times: 8.2 min for R vs. 10.5 min for S) .
- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (e.g., Ru-BINAP catalysts) .
Advanced: What computational methods predict its binding mode to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP pockets (e.g., hydrophobic contacts with 2-methylcyclohexyl; H-bonds with carboxamide) .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
- Free Energy Calculations (MM/PBSA) : Estimate binding energy (ΔG ≈ -45 kcal/mol for high-affinity analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
